黄花蒿素

描述

Xanthiazone is a naturally-occurring compound found in various plants, fungi, and bacteria. It is a yellow-green pigment that is used in a variety of scientific and medical applications. Xanthiazone has long been studied by scientists due to its unique properties and potential medical applications.

科学研究应用

植物化学研究

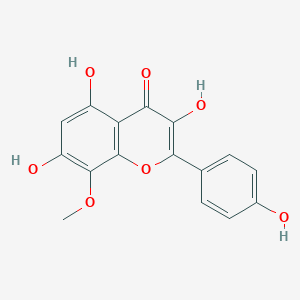

黄花蒿素已从黄花蒿全草的乙酸乙酯馏分和甲醇提取物中分离鉴定出来,并在植物化学研究中得到证实 .

传统医学

黄花蒿,含有黄花蒿素,在传统医学中用于治疗各种疾病,例如鼻病、过敏性鼻炎、湿疹、高烧、结膜炎、白癜风、癫痫、流涎、充血性心脏病、肾炎、妊娠毒血症、高血压、经前期紧张和昆虫叮咬 .

药理学研究

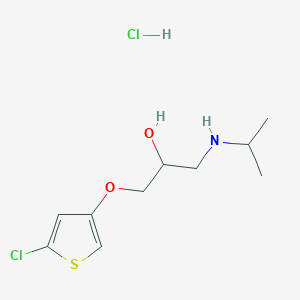

现代药理学研究对黄花蒿治疗过敏性鼻炎的机制进行了广泛的研究 .

药物递送系统

目前正在研究开发一种基于植物型尼奥索姆的药物递送系统,该系统封装了黄花蒿L.甲醇提取物,以提高其治疗价值 .

安全和危害

作用机制

Target of Action

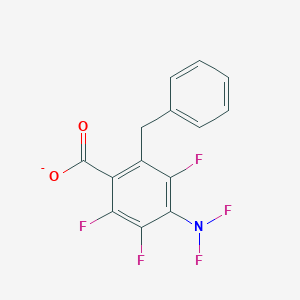

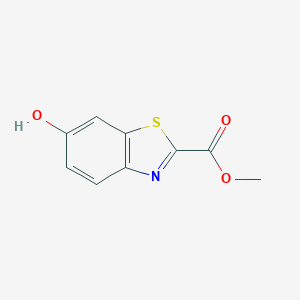

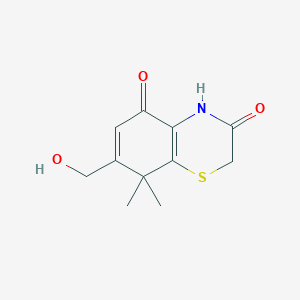

Xanthiazone is a thiazinedione extracted from the fruits of Xanthium strumarium The primary targets of Xanthiazone are not explicitly mentioned in the available literature

Biochemical Pathways

As a thiazinedione, it may potentially affect pathways involving the enzyme xanthine oxidase . Xanthine oxidase catalyzes the conversion of xanthine to uric acid, so inhibition of this enzyme could affect purine metabolism.

Result of Action

Some thiazinediones have been found to exhibit cytotoxic activity against various cancer cell lines , but it is unclear whether this applies specifically to Xanthiazone.

属性

IUPAC Name |

7-(hydroxymethyl)-8,8-dimethyl-4H-1,4-benzothiazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-11(2)6(4-13)3-7(14)9-10(11)16-5-8(15)12-9/h3,13H,4-5H2,1-2H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLBWKAXMIGTSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=CC(=O)C2=C1SCC(=O)N2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of Xanthiazone?

A: Xanthiazone is a sulfur-containing heterocyclic compound belonging to the thiazinedione class. While its exact molecular formula and weight can vary slightly depending on the specific derivative, the core structure consists of a benzo[1,4]thiazine ring system with a 3,5-dione moiety. For instance, Xanthiazone itself has the molecular formula C12H11NO4S [, ]. Structural elucidation has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy [, ].

Q2: From which natural sources can Xanthiazone be isolated?

A: Xanthiazone has been primarily isolated from the fruits of Xanthium strumarium [, , ], commonly known as cocklebur, a plant with a history of use in traditional medicine. It has also been found in Xanthium sibiricum [, ], another species within the same genus.

Q3: What are the reported biological activities of Xanthiazone?

A: Studies have shown that Xanthiazone and its derivatives possess cytotoxic activity against various cancer cell lines. Specifically, Xanthiazone exhibited activity against lung carcinoma (SK-LU-1), human breast carcinoma (MCF-7), hepatocellular carcinoma (HepG2), and skin melanoma (SK-Mel-2) cell lines []. Further research is needed to understand the precise mechanisms of action responsible for these effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B150562.png)